Azamethiphos-d6

Overview

Description

Azamethiphos-d6 is a deuterated form of Azamethiphos, an organophosphate insecticide known for its neurotoxic properties. It functions by inhibiting acetylcholinesterase, an enzyme crucial for neurotransmission. The deuterated version, this compound, is often used in scientific research as a stable isotope-labeled compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azamethiphos-d6 involves the incorporation of deuterium atoms into the molecular structure of Azamethiphos. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the parent compound are replaced with deuterium. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Azamethiphos-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Chlorine dioxide (ClO2) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

Substitution: Halides and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. For example, oxidation can lead to the formation of 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one .

Scientific Research Applications

Agricultural Applications

Azamethiphos-d6 is utilized in agriculture for pest control, particularly in aquaculture and horticulture. Its effectiveness against sea lice and other pests has been documented in several studies.

Case Study: Sea Lice Control

- Objective : To evaluate the efficacy of Azamethiphos in controlling sea lice infestations in farmed fish.

- Methodology : A controlled trial was conducted on salmon farms where Azamethiphos was administered as a bath treatment.

- Findings : The study reported a significant reduction in sea lice populations, with treatment success rates exceeding 90% within 48 hours post-application .

Environmental Monitoring

The detection and quantification of this compound residues in environmental samples are crucial for assessing ecological impacts.

Data Table: Residue Analysis Methods

| Methodology | Detection Limit | Sample Type | Reference |

|---|---|---|---|

| UHPLC-MS/MS | 0.01 µg/kg | Fish tissues | |

| QuEChERS Extraction | 0.05 µg/kg | Water samples | |

| Accelerated Solvent Extraction | 0.1 µg/kg | Soil samples |

Pharmaceutical Research

In pharmaceutical applications, this compound serves as a reference standard for the development of analytical methods to study organophosphate metabolism.

Case Study: Metabolic Pathway Investigation

- Objective : To investigate the metabolic pathways of Azamethiphos using deuterated standards.

- Methodology : In vitro studies were conducted using liver microsomes from rats to analyze the metabolic products of this compound.

- Findings : The research identified several metabolites, enhancing the understanding of its pharmacokinetics and potential toxicity .

Analytical Chemistry Applications

This compound is extensively used as an internal standard in quantitative analysis due to its stable isotopic composition.

Data Table: Analytical Techniques Utilizing this compound

Food Safety Testing

Food safety testing for pesticide residues is critical for consumer health. This compound is employed in methods to ensure compliance with safety regulations.

Case Study: Pesticide Residue Analysis in Food Products

- Objective : To assess pesticide residues in food products using this compound as an internal standard.

- Methodology : A multi-residue method was developed utilizing QuEChERS extraction followed by LC-MS/MS analysis.

- Findings : The method demonstrated high recovery rates (85%-120%) across various food matrices, ensuring accurate monitoring of pesticide levels .

Mechanism of Action

Azamethiphos-d6 exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the active site of AChE, where the compound binds and inactivates the enzyme .

Comparison with Similar Compounds

Similar Compounds

Dimethoate: Another organophosphate insecticide with similar AChE inhibition properties.

Malathion: An organophosphate used in agriculture and public health for pest control.

Chlorpyrifos: Widely used in agriculture for controlling various pests.

Uniqueness

Azamethiphos-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where understanding the metabolic pathways and interactions of organophosphates is crucial .

Biological Activity

Azamethiphos-d6 is a deuterated derivative of Azamethiphos, an organophosphate insecticide recognized for its neurotoxic properties. This compound is extensively utilized in scientific research due to its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical properties, and relevant case studies.

Overview of this compound

- Chemical Identity : this compound (CAS Number: 1189894-02-7) is a stable isotope-labeled compound used primarily in metabolic studies and pharmacokinetic research.

- Usage : It serves as a tracer in chemical reactions and is employed to study the distribution and breakdown of organophosphates in biological systems .

This compound exerts its biological effects primarily through the inhibition of AChE. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system.

- Target Enzyme : Acetylcholinesterase (AChE)

- Biochemical Pathway : The disruption of AChE activity impairs neurotransmission, leading to neurotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed following oral administration. In studies involving animal models, it has been observed that:

- Absorption : Rapid absorption into the bloodstream.

- Metabolism : The compound undergoes extensive metabolism, resulting in various oxidized and reduced derivatives.

- Excretion : Metabolites are excreted efficiently from the body .

This compound shares similar biochemical properties with its parent compound, Azamethiphos:

- Solubility : Highly soluble in water.

- Cellular Effects : Exposure to this compound can lead to lipid peroxidation and cellular damage, particularly noted in aquatic organisms such as oysters (Ostrea chilensis) where increased lipid peroxidation levels were documented during exposure .

Dosage Effects in Animal Models

Research on dosage effects has shown variability in biological responses:

- In a study involving dogs over a 52-week period, no significant reduction in brain cholinesterase activity was observed at doses of 2.72/2.86 mg/kg body weight for males and females respectively.

- In aquatic toxicity studies, varying concentrations of this compound demonstrated different impacts on shrimp behavior and physiology, indicating that lower concentrations may elicit sub-lethal effects while higher concentrations could lead to mortality .

1. Aquatic Toxicity Study

A comprehensive study assessed the impact of this compound on shrimp species, revealing significant behavioral changes:

| Concentration (ng/l) | Observed Effect | Duration |

|---|---|---|

| 30 | Increased swimming activity followed by inactivity | 3 hours |

| 1 | No significant change | N/A |

The study indicated that exposure resulted in an initial increase in activity followed by a return to pre-exposure levels or complete cessation of movement after prolonged exposure .

2. Metabolic Pathway Analysis

In metabolic studies, this compound was used as a tracer to investigate the breakdown pathways of organophosphates:

| Metabolite | Formation Process |

|---|---|

| 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one | Oxidative metabolism |

| Various oxidized derivatives | Hydrolysis and conjugation reactions |

This analysis provided insights into how organophosphate compounds are metabolized in biological systems, emphasizing the role of stable isotopes like this compound in tracking these processes .

Properties

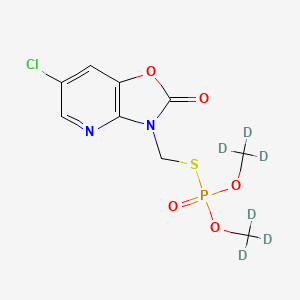

IUPAC Name |

3-[bis(trideuteriomethoxy)phosphorylsulfanylmethyl]-6-chloro-[1,3]oxazolo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKBTWQZTQIWDV-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCN1C2=C(C=C(C=N2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN2O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675644 | |

| Record name | S-[(6-Chloro-2-oxo[1,3]oxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-bis[(~2~H_3_)methyl] phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189894-02-7 | |

| Record name | S-[(6-Chloro-2-oxo[1,3]oxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-bis[(~2~H_3_)methyl] phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.